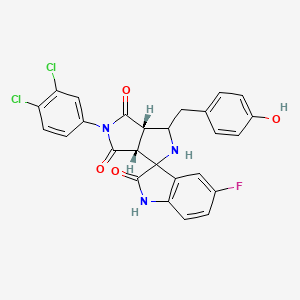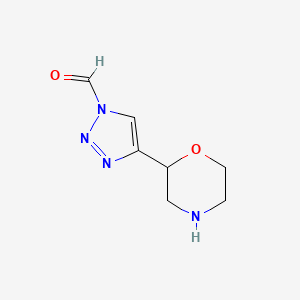
Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material sciences .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- typically involves “click” chemistry, a term used to describe a set of highly efficient and reliable reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring . The reaction is usually carried out in an aqueous medium, which makes it environmentally friendly .
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors has been reported to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
科学研究应用
Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site of tubulin, preventing its polymerization .
相似化合物的比较
Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- can be compared with other triazole derivatives such as:
1-(Benzyl)-1H-1,2,3-triazol-4-yl: Known for its cytotoxic activity against cancer cells.
1,2,4-Triazole: Widely used in pharmaceuticals for its antifungal and antibacterial properties.
3-Nitro-1H-1,2,4-triazol-1-yl: Used in the synthesis of energetic materials.
The uniqueness of Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- lies in its specific molecular structure, which allows it to interact with unique molecular targets and exhibit distinct biological activities .
属性
分子式 |
C7H10N4O2 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
4-morpholin-2-yltriazole-1-carbaldehyde |
InChI |
InChI=1S/C7H10N4O2/c12-5-11-4-6(9-10-11)7-3-8-1-2-13-7/h4-5,7-8H,1-3H2 |
InChI 键 |
NIRKMVGGRIBEAI-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1)C2=CN(N=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


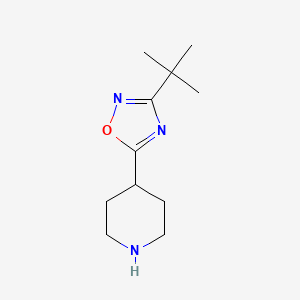
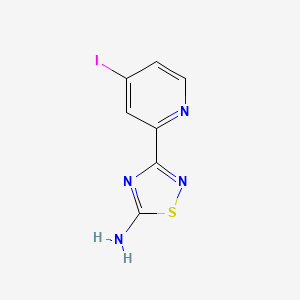
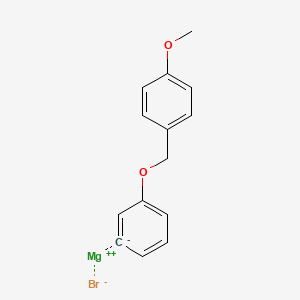
![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
![Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate](/img/structure/B12638373.png)
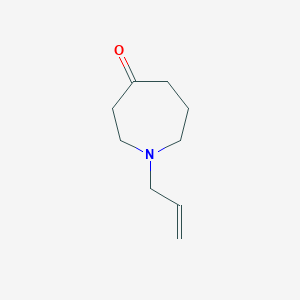

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidine-4-carboxamide](/img/structure/B12638380.png)
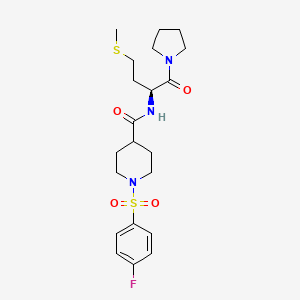
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)
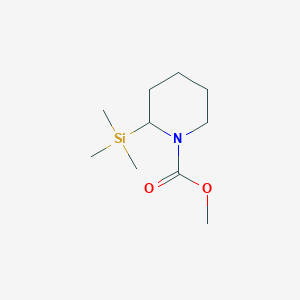
![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)
acetyl}serine](/img/structure/B12638410.png)
